molecular formula C10H15NO2 B147350 (R)-2-Amino-3-(benzyloxy)propan-1-ol CAS No. 58577-87-0

(R)-2-Amino-3-(benzyloxy)propan-1-ol

Cat. No.: B147350
CAS No.: 58577-87-0
M. Wt: 181.23 g/mol
InChI Key: ZJUOMDNENVWMPL-SNVBAGLBSA-N
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Description

®-2-Amino-3-(benzyloxy)propan-1-ol is a chiral amino alcohol that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features an amino group, a benzyloxy group, and a hydroxyl group attached to a three-carbon chain, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(benzyloxy)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a chiral epoxide or a protected amino alcohol.

    Nucleophilic Substitution: The benzyloxy group is introduced via nucleophilic substitution, where a benzyl alcohol derivative reacts with the starting material under basic conditions.

    Deprotection: If a protected amino alcohol is used, deprotection is carried out to yield the free amino group.

Industrial Production Methods

Industrial production methods for ®-2-Amino-3-(benzyloxy)propan-1-ol may involve:

    Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer from a racemic mixture.

    Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to achieve high enantioselectivity during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(benzyloxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Conditions may include the use of strong bases like NaH (Sodium hydride) or nucleophiles like Grignard reagents.

Major Products

The major products formed from these reactions include:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

®-2-Amino-3-(benzyloxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism by which ®-2-Amino-3-(benzyloxy)propan-1-ol exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors due to its amino and hydroxyl groups.

    Pathways Involved: It may participate in metabolic pathways where it acts as a substrate or inhibitor, influencing biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(benzyloxy)propan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-Amino-3-(benzyloxy)propan-1-ol: The racemic mixture containing both ® and (S) enantiomers.

    3-(Benzyloxy)propan-1-ol: Lacks the amino group, making it less versatile in certain reactions.

Uniqueness

®-2-Amino-3-(benzyloxy)propan-1-ol is unique due to its chiral nature and the presence of both amino and benzyloxy groups, which provide multiple sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOMDNENVWMPL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974135
Record name 2-Amino-3-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58577-87-0
Record name 2-Amino-3-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-Amino-3-benzyloxy-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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